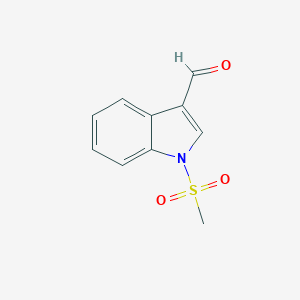
2-(4-Methylsulfanyl-phenylamino)-nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylsulfanyl-phenylamino)-nicotinic acid is a chemical compound with the molecular formula C13H12N2O2S and a molecular weight of 260.31 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an amino group attached to a phenyl ring bearing a methylsulfanyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylsulfanyl-phenylamino)-nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-(4-Methylsulfanyl-phenylamino)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Methylsulfanyl-phenylamino)-nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(4-Methylsulfanyl-phenylamino)-nicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar pyridine ring structure and are known for their biological activities.
Methylsulfanyl-substituted phenyl compounds: These compounds have similar functional groups and may exhibit comparable chemical reactivity.
Uniqueness
2-(4-Methylsulfanyl-phenylamino)-nicotinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
115891-08-2 |
|---|---|
分子式 |
C13H12N2O2S |
分子量 |
260.31 g/mol |
IUPAC名 |
2-(4-methylsulfanylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2S/c1-18-10-6-4-9(5-7-10)15-12-11(13(16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |
InChIキー |
FPDRRLGZXHQOEZ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
正規SMILES |
CSC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
同義語 |
2-(4-Methylsulfanyl-phenylamino)-nicotinic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)
